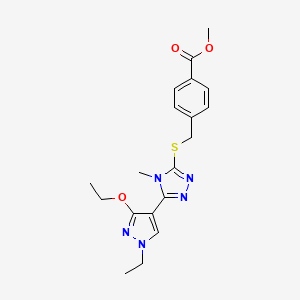
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, a pyridine ring, and a methanesulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrrolidine derivatives generally have interesting physicochemical properties that make them useful in drug design .Scientific Research Applications
Chemical Synthesis and Structural Studies
Chemical Rearrangement Studies : A study demonstrated the synthesis of pyrrolidin-3-ones from similar sulfonamides, indicating potential applications in chemical synthesis and structural analysis (Králová et al., 2019).
Formation of Heterodimetallic Complexes : Research on sulfonamide groups showed their involvement in the formation of heterodimetallic complexes, suggesting a role in developing new compounds with diverse chemical properties (Edder et al., 2000).
Cycloaddition Reactions : A study on pyrrolidines, which are structurally related to the specified compound, highlighted their synthesis through cycloaddition reactions, pointing towards its potential applications in organic synthesis (Żmigrodzka et al., 2022).
Synthesis of Novel Heterocycles : Research involving the synthesis of novel pyrido[2,3-c]-1,2-thiazine ring systems indicates the compound's potential in the creation of new heterocyclic compounds (Coppola & Hardtmann, 1979).
Medicinal Chemistry and Drug Design
Development of New Pharmacological Agents : The synthesis of various sulfonamide-based compounds suggests potential applications in the development of new pharmacological agents (Alizadeh et al., 2008).
Role in Catalysis : Studies on half-sandwich complexes of Ru(II) with pyrrolidine derivatives indicate the potential role of related compounds in catalysis and organic reactions (Singh et al., 2009).
Crystallography and Material Science
Structural Analysis in Crystallography : Research on hydrogen bonding in pyridine derivatives points towards potential applications in structural analysis and material science (Matczak-Jon et al., 2010).
Synthesis of Hydrazones : Studies on novel pyridine-based hydrazone derivatives indicate their potential in material science, particularly in the synthesis of new materials with specific properties (Khalid et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s worth noting that similar compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to play a role in various types of tumors, suggesting that they may affect pathways related to cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The synthesis of similar compounds has been achieved under mild and metal-free conditions , which could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have varied medicinal applications , suggesting that this compound may also have significant biological effects.
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by the environment in which it is synthesized or administered.
Properties
IUPAC Name |
N-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c1-16(22(2,19)20)9-13(18)17-6-4-10(8-17)21-12-3-5-15-7-11(12)14/h3,5,7,10H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBVQQJTYWUOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
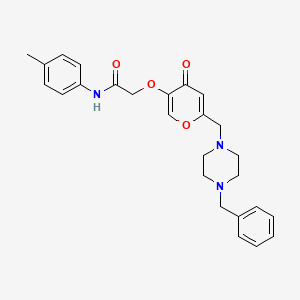
![4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2433002.png)
![1-[4-[4-(3-Fluoro-4-methylbenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2433003.png)
![4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2433006.png)
![1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride](/img/structure/B2433007.png)
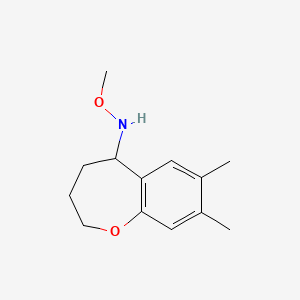
![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)
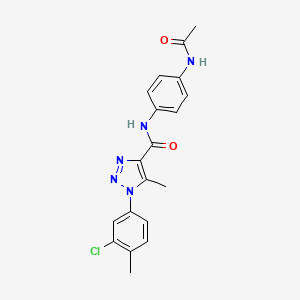
![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2433018.png)

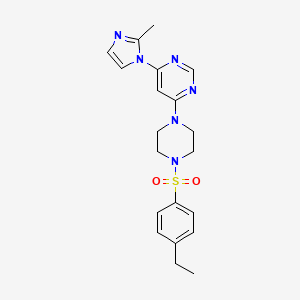
![1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2433021.png)
